Phenyltrimethylammonium tribromide

Catalog No.
S539501
CAS No.
4207-56-1
M.F
C9H14Br3N-2
M. Wt
375.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylammonium tribromide

CAS Number

4207-56-1

Product Name

Phenyltrimethylammonium tribromide

IUPAC Name

trimethyl(phenyl)azanium;tribromide

Molecular Formula

C9H14Br3N-2

Molecular Weight

375.93 g/mol

InChI

InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3

InChI Key

VVHZJARZKKLEOT-UHFFFAOYSA-K

SMILES

C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br

solubility

Soluble in DMSO

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-]

The exact mass of the compound Phenyltrimethylammonium tribromide is 516.826 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173340. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenyltrimethylammonium tribromide (PTAT), CAS 4207-56-1, is a stable, crystalline, orange-red solid that functions as a controlled and selective electrophilic brominating agent. It serves as a significantly safer and more manageable alternative to hazardous liquid bromine, providing precise stoichiometry and simplifying handling in both laboratory and scaled-up industrial processes. Its primary utility lies in the high-yield bromination of ketones, phenols, and other activated aromatic systems, as well as addition reactions to unsaturated compounds, making it a key reagent in the synthesis of pharmaceutical and agrochemical intermediates.

Substituting Phenyltrimethylammonium tribromide (PTAT) with seemingly similar reagents like N-Bromosuccinimide (NBS), pyridinium tribromide, or even liquid bromine can lead to significant process failures and undesirable product profiles. While NBS can be effective, it often requires catalysts or harsher conditions and can lead to different selectivity, especially in complex substrates. Other quaternary ammonium tribromides possess different cation structures, altering their solubility in key organic solvents and modifying their reactivity, which impacts process compatibility. Liquid bromine, the crudest alternative, introduces severe handling hazards and frequently causes over-bromination and the formation of difficult-to-remove byproducts, increasing purification costs and compromising final product purity. Therefore, specifying PTAT is critical for processes optimized for its unique solubility, mild reaction profile, and predictable selectivity.

Superior Handling and Safety Profile vs. Liquid Bromine

Phenyltrimethylammonium tribromide (PTAT) is a stable, non-volatile crystalline solid with a melting point of 110-115 °C, making it significantly easier and safer to handle, weigh, and dispense compared to liquid bromine. Liquid bromine is highly volatile, toxic, and corrosive, requiring specialized handling procedures and equipment to manage its hazardous fumes and high reactivity. The use of solid PTAT avoids these extensive safety measures, reduces the risk of runaway reactions and over-bromination, and simplifies stoichiometry control, which is critical for process reproducibility and worker safety.

Evidence DimensionPhysical State and Handling Characteristics
Target Compound DataStable, crystalline solid
Comparator Or BaselineLiquid Bromine (Br₂): Highly volatile, fuming, corrosive liquid
Quantified DifferenceQualitative but critical difference in physical state, eliminating inhalation hazards and simplifying transfer/dosing operations.
ConditionsStandard laboratory and industrial handling conditions

This directly reduces engineering control costs, improves operator safety, and ensures more accurate and reproducible process outcomes by simplifying reagent addition.

High-Yield α-Bromination of Ketones Without Side-Product Formation

In the α-bromination of aralkyl ketones, a critical step in many pharmaceutical syntheses, Phenyltrimethylammonium tribromide (PTAT) demonstrates high efficiency and selectivity. For example, the bromination of 2-acetyl-6-methoxynaphthalene with one equivalent of PTAT in anhydrous THF cleanly yields the mono-bromo product in 90-95% yield. In contrast, using elemental bromine for similar reactions can lead to the formation of side-products, including di-brominated species, which complicates purification. PTAT's controlled delivery of bromine under mild conditions prevents such over-reactions.

Evidence DimensionIsolated Yield of α-Bromo Ketone
Target Compound Data90-95% (for 2-Bromoacetyl-6-methoxynaphthalene)
Comparator Or BaselineElemental Bromine (Br₂): Prone to forming side-products if not carefully controlled.
Quantified DifferenceHigh and selective yield, avoiding common byproducts associated with liquid bromine.
ConditionsSubstrate: 2-acetyl-6-methoxynaphthalene; Solvent: Anhydrous THF

Higher, cleaner yields reduce the need for costly and time-consuming chromatographic purification, improving overall process efficiency and atom economy for producing key synthetic intermediates.

Process Compatibility: Excellent Solubility in Key Aprotic Solvents

Phenyltrimethylammonium tribromide (PTAT) exhibits excellent solubility in tetrahydrofuran (THF), a common and versatile solvent in organic synthesis, dissolving at a concentration of 630 g/L at 20°C. This high solubility allows for homogeneous reaction conditions, facilitating better mixing and heat transfer. In the same solvent, the byproduct of the reaction, phenyltrimethylammonium bromide, is practically insoluble (0.09 g/L). This stark difference in solubility provides a significant process advantage, as the byproduct precipitates from the reaction mixture, enabling its simple removal by filtration and greatly simplifying the product workup.

Evidence DimensionSolubility in Tetrahydrofuran (THF) at 20°C
Target Compound DataPTAT (Reagent): 630 g/L
Comparator Or BaselinePhenyltrimethylammonium bromide (Byproduct): 0.09 g/L
Quantified Difference>7000-fold higher solubility for the reagent compared to the byproduct.
ConditionsSolvent: Tetrahydrofuran (THF); Temperature: 20°C

This solubility differential enables a simple, non-chromatographic method for byproduct removal, reducing processing time and solvent waste associated with purification.

Workflows Demanding a Safer, Solid Alternative to Liquid Bromine

In environments with stringent safety protocols or where specialized ventilation for handling fuming liquids is unavailable, PTAT is the indicated choice. Its solid form eliminates the significant inhalation and corrosion risks associated with liquid bromine, making it suitable for educational labs, kilo-scale pilot plants, and manufacturing sites prioritizing process safety.

Synthesis of High-Purity α-Bromo Ketone Pharmaceutical Intermediates

For multi-step syntheses where purity of intermediates is paramount to the success of subsequent steps, PTAT provides a distinct advantage. Its ability to cleanly mono-brominate activated ketones with high selectivity and yield (e.g., 90-95%) minimizes the formation of di-brominated or other impurities, simplifying purification and ensuring a high-quality feed for downstream reactions.

Process Designs Leveraging Simplified Product Workup and Byproduct Removal

PTAT is the optimal reagent for processes designed for efficiency and minimal waste. Its high solubility in solvents like THF, coupled with the insolubility of its bromide byproduct, allows for a streamlined workup where the spent reagent is simply filtered off. This is particularly valuable in scaled-up syntheses where avoiding aqueous washes or column chromatography can significantly reduce cycle time and solvent consumption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

374.86559 g/mol

Monoisotopic Mass

372.86764 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9V4E7J2MSS

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Corrosive

Other CAS

4207-56-1

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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